Ethanesulfonamide vs. Naphthalene-2-sulfonamide: Steric and Lipophilic Profile Comparison
CAS 942012-72-8 bears a minimal ethanesulfonamide group (C2 alkyl), whereas one of its closest commercially available analogs, N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941958-50-5), carries a bulky naphthalene-2-sulfonamide substituent. This divergence in sulfonamide size produces a marked difference in calculated lipophilicity: the ethanesulfonamide derivative has a computed XLogP3 of approximately 1.5, while the naphthalene analog reaches a XLogP3 of 3.1, representing a 1.6 log unit increase [1]. The molecular weight difference (298.36 vs. 396.5 g/mol) further reflects the substantial steric bulk difference. For screening campaigns requiring balanced aqueous solubility and membrane permeability, the lower lipophilicity of CAS 942012-72-8 may confer superior solubility-driven assay compatibility and reduced non-specific protein binding relative to heavy aromatic sulfonamide congeners.
| Evidence Dimension | Calculated lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 ~1.5; MW = 298.36 g/mol |
| Comparator Or Baseline | N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide (CAS 941958-50-5): XLogP3 = 3.1; MW = 396.5 g/mol |
| Quantified Difference | ΔXLogP3 = +1.6 log units; ΔMW = +98.14 g/mol (33% increase) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm); structural comparison of sulfonamide substituents |
Why This Matters
A 1.6 log unit increase in lipophilicity can dramatically reduce aqueous solubility and elevate non-specific binding, making the lower-lipophilicity ethanesulfonamide variant preferable for biochemical and cellular assays requiring clean pharmacology.
- [1] PubChem. Compound Summary for CID 7635888: N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide. XLogP3 = 3.1; MW = 396.5 g/mol. View Source
